molecular formula C9H10F2 B14599766 (2,2-Difluoropropyl)benzene CAS No. 58325-18-1

(2,2-Difluoropropyl)benzene

Cat. No.: B14599766
CAS No.: 58325-18-1
M. Wt: 156.17 g/mol
InChI Key: JLDFMVVPISHAJC-UHFFFAOYSA-N
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Description

(2,2-Difluoropropyl)benzene (CAS 58325-18-1) is a fluorinated aromatic compound characterized by a benzene ring substituted with a 2,2-difluoropropyl group. This structure confers unique physicochemical properties, such as enhanced electronegativity and stability, making it valuable in pharmaceutical and agrochemical synthesis. Fluorine atoms at the propyl chain’s β-position influence electronic distribution and steric effects, distinguishing it from non-fluorinated or mono-fluorinated analogs.

Properties

CAS No.

58325-18-1

Molecular Formula

C9H10F2

Molecular Weight

156.17 g/mol

IUPAC Name

2,2-difluoropropylbenzene

InChI

InChI=1S/C9H10F2/c1-9(10,11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

JLDFMVVPISHAJC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoropropyl)benzene typically involves the reaction of benzene with a suitable difluoropropylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-difluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoropropyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,2-Difluoropropyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can significantly alter the electronic distribution within the molecule, enhancing its reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of (2,2-Difluoropropyl)benzene include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 58325-18-1 C₉H₁₀F₂ 156.17 (calculated) Parent compound; no halogens on benzene
1-Bromo-4-(1,1-difluoropropyl)benzene 162783-79-1 C₉H₉BrF₂ 235.07 Bromine at para position; propyl fluorination
1-Bromo-3-(2,2-difluoropropyl)benzene N/A C₉H₉BrF₂ 235.07 (calculated) Bromine at meta position; commercial availability
1-Bromo-3-(2,2-difluorocyclopropyl)benzene 1393563-14-8 C₉H₇BrF₂ 231.97 Cyclopropane ring introduces ring strain
1-Bromo-2-(2,2-difluorocyclopropyl)benzene 1897571-62-8 C₉H₇BrF₂ 231.97 Cyclopropyl at ortho position; research use only

Key Observations :

  • Brominated derivatives (e.g., 162783-79-1) exhibit higher molecular weights due to bromine substitution, enhancing their utility in Suzuki-Miyaura couplings .
  • Cyclopropyl analogs (e.g., 1393563-14-8) replace the propyl chain with a strained cyclopropane ring, altering electronic and steric profiles .

Physicochemical Properties

While direct data on This compound is sparse, comparisons with analogs reveal trends:

  • Polarity: Fluorine atoms increase polarity compared to non-fluorinated propylbenzenes, improving solubility in polar aprotic solvents.
  • Stability : The difluoropropyl group enhances metabolic stability in bioactive molecules, a trait shared with cyclopropyl derivatives .
  • Synthesis Yields : Brominated analogs like 1-Bromo-4-(1,1-difluoropropyl)benzene are synthesized in moderate yields (~54.5%), suggesting challenges in fluorination steps .

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